molecular formula C19H21F3N2O2 B3851771 2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

Cat. No. B3851771
M. Wt: 366.4 g/mol
InChI Key: CJZWQPLUFHFFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

Reactions at the benzylic position can be either SN1 or SN2 . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, the development of new compounds like “2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol” could play a crucial role in these areas.

properties

IUPAC Name

2-methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c1-26-17-7-2-4-14(18(17)25)13-23-8-10-24(11-9-23)16-6-3-5-15(12-16)19(20,21)22/h2-7,12,25H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZWQPLUFHFFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
Reactant of Route 4
Reactant of Route 4
2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
Reactant of Route 5
Reactant of Route 5
2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.